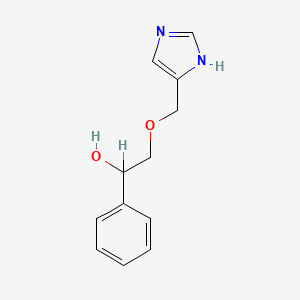![molecular formula C7H6N4O B8544103 6-(2-oxiranyl)-Tetrazolo[1,5-a]pyridine](/img/structure/B8544103.png)
6-(2-oxiranyl)-Tetrazolo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-oxiranyl)-Tetrazolo[1,5-a]pyridine is a heterocyclic compound that features both a tetrazole ring and a pyridine ring fused together, with an oxiranyl group attached at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-oxiranyl)-Tetrazolo[1,5-a]pyridine typically involves the formation of the tetrazole ring followed by the introduction of the oxiranyl group. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with sodium azide and triethyl orthoformate can yield the tetrazole ring, which is then subjected to epoxidation to introduce the oxiranyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 6-(2-oxiranyl)-Tetrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The oxiranyl group can be oxidized to form diols or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the oxiranyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include diols, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
6-(2-oxiranyl)-Tetrazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 6-(2-oxiranyl)-Tetrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The oxiranyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The tetrazole ring can interact with metal ions and other molecules, influencing the compound’s overall activity. Pathways involved may include inhibition of enzymes, disruption of cellular processes, and modulation of signaling pathways .
Comparación Con Compuestos Similares
2-oxiranyl-pyridine: Similar in structure but lacks the tetrazole ring.
Tetrazolo[1,5-a]pyridine: Lacks the oxiranyl group but shares the fused ring system.
2,2’-bipyridine: Contains two pyridine rings but lacks the tetrazole and oxiranyl groups.
Uniqueness: This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development .
Propiedades
Fórmula molecular |
C7H6N4O |
|---|---|
Peso molecular |
162.15 g/mol |
Nombre IUPAC |
6-(oxiran-2-yl)tetrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H6N4O/c1-2-7-8-9-10-11(7)3-5(1)6-4-12-6/h1-3,6H,4H2 |
Clave InChI |
TVXRYHYPEULSPZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)C2=CN3C(=NN=N3)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{3-[Ethyl(2-hydroxyethyl)amino]phenyl}acetamide](/img/structure/B8544046.png)


![2-methyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B8544072.png)



![Benzene, 1-[4-methyl-4-(4-methylphenyl)pentyl]-3-phenoxy-](/img/structure/B8544110.png)


![2-(2-propynyl)-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B8544129.png)

